molecular formula C20H14N2O3S B2465159 N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 313274-63-4

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B2465159
CAS No.: 313274-63-4
M. Wt: 362.4
InChI Key: RHJINJWGGPQKCU-UHFFFAOYSA-N
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Description

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,3-thiazole core, a privileged scaffold in pharmacology known for its diverse biological activities. Compounds incorporating the 1,3-thiazole and related heterocycles like 1,3,4-thiadiazole have demonstrated promising potential as inhibitors of key biological targets. Specifically, structurally similar N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in anti-angiogenesis cancer therapy, showing promising antiproliferative activity against human breast, colon, and prostate cancer cell lines . The mesoionic nature of these heterocyclic pharmacophores facilitates favorable interaction with biological membranes and proteins, enhancing their potential as bioactive agents . Furthermore, the 4-phenoxyphenyl moiety is a common structural element in active pharmaceutical ingredients and investigational compounds, including those studied as dual inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in endocannabinoid signaling . This compound is intended for non-human research applications only and is a valuable tool for researchers exploring novel therapeutic agents, structure-activity relationships (SAR), and mechanisms of action in areas such as oncology and enzymology. It is strictly for laboratory use and not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c23-19(18-7-4-12-24-18)22-20-21-17(13-26-20)14-8-10-16(11-9-14)25-15-5-2-1-3-6-15/h1-13H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJINJWGGPQKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthetic Routes

Thiazole Ring Formation via Cyclocondensation

The thiazole ring is typically constructed using cyclocondensation reactions. A modified Hantzsch thiazole synthesis is employed, where α-haloketones react with thioamides or thioureas. For example:

  • Reagents : Chloroacetophenone derivatives and thiourea in ethanol under reflux.
  • Conditions : 12–24 hours at 80°C, yielding thiazole intermediates with >75% efficiency.
Table 1: Thiazole Ring Formation Optimization
α-Haloketone Thiourea Derivative Solvent Temperature (°C) Yield (%)
4-Phenoxyphenacyl bromide Thiourea Ethanol 80 78
4-Bromophenacyl chloride N-Methylthiourea DMF 100 65

Key Insight : Ethanol as a solvent improves yield due to better solubility of intermediates.

Introduction of the Phenoxyphenyl Group

The phenoxyphenyl group is introduced via Ullmann coupling or Buchwald-Hartwig amination , leveraging palladium catalysts. For instance:

  • Reagents : 4-Bromothiazole intermediate, 4-phenoxyphenylboronic acid, Pd(PPh₃)₄.
  • Conditions : Dioxane/water (3:1), K₂CO₃, 100°C for 8 hours, yielding 85–90% coupling product.
Mechanistic Considerations

The reaction proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Furan-2-Carboxamide Attachment

The furan-2-carboxamide moiety is incorporated via amide coupling using activators like EDCl/HOBt:

  • Reagents : Furan-2-carboxylic acid, thiazole-2-amine, EDCl, HOBt, DMF.
  • Conditions : Room temperature, 12 hours, yielding 70–80%.
Side Reactions

Competitive formation of acylurea byproducts is mitigated by using HOBt, which suppresses racemization.

Modern Methodological Advancements

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example:

  • Thiazole cyclization : 30 minutes at 120°C vs. 24 hours conventionally.
  • Yield Improvement : 82% vs. 75% under thermal conditions.
Table 2: Microwave vs. Conventional Heating
Step Conventional Time Microwave Time Yield (%)
Thiazole formation 24 hours 30 minutes 82
Amide coupling 12 hours 15 minutes 85

Flow Chemistry for Scalability

Continuous flow reactors enhance reproducibility and safety:

  • Thiazole synthesis : Residence time of 10 minutes in microreactors, achieving 90% conversion.
  • Benefits : Precise temperature control and reduced byproduct formation.

Industrial-Scale Production

Purification Techniques

  • Crystallization : Ethanol/water mixtures yield >98% pure product.
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3) for intermediates.

Quality Control Metrics

  • HPLC Purity : ≥99.5% (C18 column, acetonitrile/water gradient).
  • Spectroscopic Validation :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.45–7.12 (m, 9H, aromatic-H).
    • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch).

Analytical and Mechanistic Validation

Reaction Monitoring via LC-MS

Real-time LC-MS tracks intermediate formation:

  • Intermediate Detection : [M+H]⁺ at m/z 285.1 (thiazole precursor), 362.4 (final product).

Computational Modeling

DFT calculations (B3LYP/6-31G*) predict favorable energetics for:

  • Amide bond rotation : Barrier of 12 kcal/mol, confirming conformational stability.
  • Transition states : Pd-catalyzed coupling steps exhibit ΔG‡ ≈ 18 kcal/mol.

Challenges and Optimization Opportunities

Byproduct Mitigation

  • Acylurea Formation : Reduced to <5% using EDCl/HOBt.
  • Oxidation of Thiazole : Controlled by inert atmospheres (N₂/Ar).

Solvent Selection

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways would depend on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

  • N-[4-(5-Methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide (): This compound replaces the 4-phenoxyphenyl group with a 5-methylfuran-2-yl substituent and introduces a nitro group on the benzothiophene ring.
  • N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide (): Here, the thiazole 4-position is substituted with a methyl group, and the phenyl ring is nitro-functionalized. This simplification reduces steric hindrance compared to the phenoxyphenyl group in the parent compound, which may improve solubility .

Modifications in the Carboxamide Linkage

  • N-{[4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide () :
    The carboxamide linker is replaced with a thiourea group (-N-CS-NH-), introducing hydrogen-bonding capabilities and altering pharmacokinetic properties such as metabolic stability .

Heterocyclic Replacements: Furan vs. Thiophene

  • Such substitutions can enhance lipophilicity and modulate receptor binding, as seen in opioid receptor-targeting compounds .

Data Tables: Structural and Functional Comparisons

Table 1. Key Structural Features of Analogues

Compound Name Thiazole Substituent Carboxamide Modification Bioactivity/Application Reference
N-[4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide 4-Phenoxyphenyl None (standard carboxamide) Under investigation
N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide 4-Methyl 3-Nitrophenyl on furan Solubility optimization
N-{[4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide 3-Bromo-4-methoxyphenyl Thiourea linkage Enhanced hydrogen bonding
N-{4-[2-Hydroxy-3-(piperidin-1-yl)propoxy]phenyl}furan-2-carboxamide Piperidine-propoxy chain None CNS-targeting potential

Table 2. Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
This compound 375.42 4.2 Phenoxyphenyl, thiazole, carboxamide
N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide 343.34 3.8 Nitrophenyl, methyl-thiazole
2-Thiophenefentanyl 412.50 4.5 Thiophene, piperidine

Research Findings and Implications

  • Solubility vs. Bioactivity : Piperidine and morpholine derivatives () improve aqueous solubility but may reduce membrane permeability due to increased polarity.
  • Thiourea vs. Carboxamide : Thiourea derivatives () exhibit stronger hydrogen-bonding capacity but are prone to metabolic oxidation, limiting in vivo stability.

Biological Activity

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features a furan ring fused with a thiazole moiety and a phenoxyphenyl substituent. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H12N2O2S
  • Molecular Weight : 284.33 g/mol

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through inhibition of specific enzymes and pathways:

  • Enzyme Inhibition : The compound may inhibit DNA gyrase and topoisomerase, crucial enzymes for bacterial DNA replication. Compounds with similar structures have shown IC50 values in the low micromolar range against these targets .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, although the specific activity of this compound requires further investigation .

Biological Activity Data

A summary of biological activities related to the compound is presented in the following table:

Activity Target IC50/Activity Level Reference
DNA Gyrase InhibitionE. coli DNA gyraseIC50 ~ 12 μM
Topoisomerase IV InhibitionS. aureus topoisomerase IVIC50 ~ 0.012 μg/mL
Antibacterial ActivityS. aureus, Streptococcus pneumoniaeModerate activity observed
CytotoxicityHepG2 human liver cell lineNon-toxic

Case Study 1: Antibacterial Efficacy

In a study examining a series of thiazole derivatives, compounds structurally related to this compound demonstrated significant antibacterial potency compared to standard antibiotics like ampicillin . This suggests that modifications in the thiazole structure can enhance activity against resistant bacterial strains.

Case Study 2: Dual Targeting Mechanism

Another research effort focused on compounds with similar scaffolds revealed their ability to act as dual inhibitors targeting both acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs), indicating potential applications in metabolic disorders . This dual targeting may provide a therapeutic avenue for conditions like obesity and type 2 diabetes.

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